An In-depth Technical Guide to 4-Bromo-2-chloropyrimidine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Bromo-2-chloropyrimidine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 4-position and a chlorine atom at the 2-position—allow for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-chloropyrimidine, its reactivity profile with a focus on key synthetic transformations, and its applications in drug discovery and beyond.
I. Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Bromo-2-chloropyrimidine is fundamental for its effective use in synthesis and process development.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Structure | [2] | |
| IUPAC Name | 4-bromo-2-chloropyrimidine | [2] |
| CAS Number | 885702-34-1 | [3][4] |
| Molecular Formula | C₄H₂BrClN₂ | [1][4] |
| Molecular Weight | 193.43 g/mol | [1][4] |
| Appearance | Off-white powder/solid | [1] |
| Purity | Typically ≥95% | [3][4] |
| SMILES | C1=CN=C(N=C1Br)Cl | [2] |
| InChI Key | FBEBVAQOMVWORE-UHFFFAOYSA-N | [3] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 291.552 °C at 760 mmHg | [3] |
| Flash Point | 130.126 °C | [3] |
| Solubility | Slightly soluble in water. | [5] |
| Storage | Store at -20°C under an inert atmosphere. | [3][4] |
II. Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be influenced by the electronegative halogen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts indicating their electronic environment.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-X (C-Br, C-Cl) stretching and bending vibrations, confirming the presence of the key functional groups.
III. Chemical Synthesis
The synthesis of 4-Bromo-2-chloropyrimidine can be achieved through various routes, often starting from readily available pyrimidine precursors. A common strategy involves the halogenation of a suitable pyrimidine derivative.
Synthetic Pathway Overview
Caption: General synthetic scheme for 4-Bromo-2-chloropyrimidine.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol outlines a general procedure for the synthesis of 4-Bromo-2-chloropyrimidine from 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Saturated solution of dry hydrogen bromide (HBr) in 1,4-dioxane
-
Crushed ice
-
n-Hexane (for recrystallization)
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent, add a saturated solution of dry HBr in 1,4-dioxane (excess).
-
Stir the resulting mixture at a controlled temperature (e.g., 15-20°C) for a designated period (e.g., 2 hours), followed by continued stirring at room temperature for 1 hour.[6]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent, such as n-hexane, to yield pure 4-Bromo-2-chloropyrimidine as a pale yellow solid.[6]
IV. Chemical Reactivity and Key Transformations
The synthetic utility of 4-Bromo-2-chloropyrimidine stems from the differential reactivity of the two halogen substituents, enabling selective and sequential functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. Generally, the chlorine atom at the 2-position is more labile towards nucleophilic attack than the bromine atom at the 4-position. This selectivity allows for the introduction of various nucleophiles at the C2 position while retaining the bromine for subsequent cross-coupling reactions.
The greater reactivity of the 2-position towards nucleophiles can be attributed to the electronic influence of the two adjacent nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the substitution process.
Caption: C2 vs. C4 attack in nucleophilic aromatic substitution.
This protocol provides a general method for the nucleophilic substitution of the chlorine atom with an amine.
Materials:
-
4-Bromo-2-chloropyrimidine
-
Primary or secondary amine (nucleophile)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMF, CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 4-Bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as DMF.
-
Add the amine (1.1-1.5 eq) and a base like K₂CO₃ or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-aminopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds.
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents at the C4 position of the pyrimidine ring.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-chloropyrimidine with a boronic acid.
Materials:
-
4-Bromo-2-chloropyrimidine (or its C2-functionalized derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a reaction vessel, combine 4-Bromo-2-chloropyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Applications in Drug Discovery and Materials Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4-Bromo-2-chloropyrimidine serves as a key starting material for the synthesis of numerous biologically active compounds.[1] Its derivatives have been investigated as potential antiviral and anticancer agents.[1] The ability to selectively introduce different functionalities at the C2 and C4 positions allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
In materials science, the versatile reactivity of 4-Bromo-2-chloropyrimidine makes it a useful building block for the creation of specialty chemicals and advanced materials with tailored electronic and photophysical properties.[1]
VI. Safety and Handling
4-Bromo-2-chloropyrimidine is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
VII. Conclusion
4-Bromo-2-chloropyrimidine is a highly valuable and versatile synthetic intermediate. Its distinct physical and chemical properties, coupled with its predictable and selective reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, make it an indispensable tool for chemists in both academic and industrial research. The ability to strategically functionalize the pyrimidine core opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its characteristics and reaction protocols, as outlined in this guide, is crucial for harnessing its full synthetic potential.
References
-
MySkinRecipes. 4-Bromo-2-chloropyrimidine. [Link]
-
LOCKSS. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Thermo Fisher Scientific. 4-Bromo-2-chloropyrimidine, 98%, Thermo Scientific Chemicals. [Link]
-
PubChem. 4-Bromo-2-chloropyrimidine. [Link]
Sources
- 1. 4-Bromo-2-chloropyrimidine [myskinrecipes.com]
- 2. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-2-chloropyrimidine | 885702-34-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromo-2-chloropyrimidine, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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